4,4-Difluoropyrrolidine-2-carboxylic acid
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Overview
Description
4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 4th position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
4,4-Difluoropyrrolidine-2-carboxylic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological or chemical effects .
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carboxylic acid
- 4,4-Dichloropyrrolidine-2-carboxylic acid
- 4,4-Dibromopyrrolidine-2-carboxylic acid
Comparison: Compared to its analogs, 4,4-Difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBIYZHGBPBZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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